![molecular formula C21H24BrNO B3038658 1-(4-Bromophenyl)-3-(4-cyclohexylanilino)-1-propanone CAS No. 882748-67-6](/img/structure/B3038658.png)
1-(4-Bromophenyl)-3-(4-cyclohexylanilino)-1-propanone
Overview
Description
1-(4-Bromophenyl)-3-(4-cyclohexylanilino)-1-propanone (BPCP) is a synthetic organic compound with a wide range of potential applications. It is a heterocyclic compound, with two aromatic rings and an amide group, and is a useful reagent in organic synthesis. Its unique structure allows BPCP to be used as a building block for a variety of compounds, and its versatility makes it a valuable tool for scientists in the field of organic chemistry.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been studied in the context of organic synthesis. For example, a related compound, 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride, was synthesized from acetanilide through a series of reactions including Friedel-Crafts acylation, α-bromination, and amination. This process highlights the compound's role in complex chemical syntheses (Zeng, 2003).
- Another study focused on the synthesis of 1-[3-(Trifluoromethy1)pheny1]-2-propanone from 1-bromo-3-(trifluoromethyl)benzene, demonstrating the compound's use in Grignard reactions and oxidation processes (Qiao, 2009).
Applications in Material Science
- A study on electron-transfer reactions of aromatic alpha, beta-epoxy ketones, which are closely related to 1-(4-Bromophenyl)-3-(4-cyclohexylanilino)-1-propanone, explored factors that govern their conversion to beta-diketones and beta-hydroxy ketones. This research has implications for the development of new materials and chemical processes (Hasegawa et al., 1997).
Potential in Antifungal Applications
- The compound's derivatives have been evaluated for their antifungal properties. For instance, 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones, which include the 4-bromophenyl derivative, showed significant activity against opportunistic fungi pathogenic to humans (Buchta et al., 2004).
Role in Drug Synthesis and Medicinal Chemistry
- The compound has been used in the synthesis of potential cytotoxic agents. For example, 1-Aryl-3-phenethylamino-1-propanone hydrochlorides were synthesized as potential potent cytotoxic agents, highlighting its role in medicinal chemistry (Mete et al., 2007).
properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-cyclohexylanilino)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrNO/c22-19-10-6-18(7-11-19)21(24)14-15-23-20-12-8-17(9-13-20)16-4-2-1-3-5-16/h6-13,16,23H,1-5,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOUNAPLHUEYBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NCCC(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901187707 | |
Record name | 1-(4-Bromophenyl)-3-[(4-cyclohexylphenyl)amino]-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901187707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(4-cyclohexylanilino)-1-propanone | |
CAS RN |
882748-67-6 | |
Record name | 1-(4-Bromophenyl)-3-[(4-cyclohexylphenyl)amino]-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=882748-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromophenyl)-3-[(4-cyclohexylphenyl)amino]-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901187707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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